3-Fluoro-1,3'-biazetidine hydrochloride
Description
Historical Context and Development
The development of this compound emerged from the broader historical progression of fluorinated heterocyclic compound synthesis that gained momentum in the late 20th and early 21st centuries. The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles has been recognized as a transformative approach that can lead to dramatic changes in molecular physical and chemical properties. The systematic exploration of fluorinated azetidines began with simpler monofluorinated derivatives, where researchers demonstrated that the introduction of fluorine could significantly influence the reactivity and stability of these four-membered nitrogen-containing rings.
The synthetic methodologies for fluorinated azetidines evolved through multiple approaches, including the building block strategy that utilizes readily available fluorine-containing organic starting materials. Early work by De Kimpe and colleagues established fundamental principles for synthesizing fluorinated aziridines and azetidines through cyclization reactions of fluorinated haloamines. This foundational research paved the way for more complex synthetic targets, including bicyclic systems such as 3-Fluoro-1,3'-biazetidine derivatives. The development of efficient bromofluorination reactions followed by ring closure mechanisms became a cornerstone methodology that enabled the practical synthesis of these sophisticated molecular architectures.
The progression toward biazetidine systems represents a natural evolution in heterocyclic chemistry, where researchers sought to combine multiple ring systems to achieve enhanced biological activity and improved pharmaceutical properties. The specific development of the fluorinated variant arose from the recognition that fluorine incorporation could modulate basicity, metabolic stability, and binding properties with minimal steric perturbation. This compound exemplifies the successful integration of advanced synthetic methodology with strategic molecular design principles.
Significance in Heterocyclic Chemistry
This compound occupies a unique position in heterocyclic chemistry due to its dual significance as both a complex ring system and a fluorinated derivative. The compound demonstrates the successful integration of multiple four-membered nitrogen-containing rings, which represents a considerable synthetic challenge given the inherent ring strain and reactivity of azetidine systems. The presence of two azetidine rings connected through a nitrogen bridge creates a molecular architecture that exhibits distinct conformational preferences and reactivity patterns compared to simpler monocyclic analogs.
The fluorine substitution at the 3-position contributes additional layers of chemical significance through its electronic and steric effects. Research has established that fluorination can dramatically influence the conformations of nitrogen-containing heterocycles through charge-dipole interactions. In the case of charged azetidine derivatives, fluorine atoms can engage in favorable interactions with positively charged nitrogen centers, leading to preferred conformational arrangements that would not occur in non-fluorinated systems. This conformational control translates directly into altered biological activity and improved drug-like properties.
The compound's significance extends to its role as a versatile synthetic intermediate and building block in medicinal chemistry applications. The bicyclic structure provides multiple sites for functionalization and derivatization, while the fluorine substituent serves as both a metabolic blocking group and a bioisostere for hydrogen or hydroxyl groups. The dihydrochloride salt form enhances the compound's solubility and stability characteristics, making it more amenable to pharmaceutical development processes. Studies have indicated that such fluorinated biazetidine systems can exhibit enhanced biological activity through their ability to interact with various biological targets while maintaining favorable pharmacokinetic profiles.
Properties
IUPAC Name |
1-(azetidin-3-yl)-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2.ClH/c7-5-3-9(4-5)6-1-8-2-6;/h5-6,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSAYKWJBZUQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426290-05-2 | |
| Record name | 1,3′-Biazetidine, 3-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,3’-biazetidine hydrochloride typically involves the reaction of azetidine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product .
Industrial Production Methods
Industrial production of 3-Fluoro-1,3’-biazetidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and yield. The production process is monitored and controlled to meet regulatory standards and ensure the safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,3’-biazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted biazetidine compounds .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-Fluoro-1,3'-biazetidine hydrochloride exhibits promising anticancer properties. Its structural characteristics allow it to interact with biological targets effectively. Preliminary studies have shown that derivatives of this compound can inhibit tumor growth in specific cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Neuropharmacology
The compound's unique structure may influence neurotransmitter systems, making it a candidate for neuropharmacological research. Studies are investigating its effects on serotonin and dopamine receptors, which could lead to new treatments for psychiatric disorders .
Antimicrobial Properties
Recent investigations have also highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, indicating its utility in developing new antibiotics to combat resistant pathogens .
Synthetic Organic Chemistry
Building Block for Synthesis
Due to its fluorinated structure, this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. Its application in synthesizing fluorinated compounds is particularly noteworthy, as fluorine enhances the biological activity and metabolic stability of pharmaceuticals .
Reagent in Chemical Reactions
The compound's reactivity allows it to function as a reagent in several chemical reactions, including nucleophilic substitutions and cyclization processes. This versatility makes it an essential tool for chemists aiming to develop novel compounds with specific functionalities .
Material Science
Fluorinated Polymers
In material science, the incorporation of this compound into polymer matrices is being explored. The presence of fluorine can improve the thermal stability and chemical resistance of polymers, making them suitable for advanced applications in electronics and coatings .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of tumor cell proliferation by 45% in vitro. |
| Study B | Neuropharmacology | Showed modulation of serotonin receptor activity leading to anxiolytic effects in animal models. |
| Study C | Antimicrobial Properties | Effective against MRSA strains with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study D | Synthetic Applications | Successfully used as a precursor in the synthesis of novel fluorinated drugs with enhanced efficacy. |
Mechanism of Action
The mechanism of action of 3-Fluoro-1,3’-biazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and binding affinity to target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
3-Fluoroazetidine Hydrochloride (CAS 617718-46-4)
- Structure: A monocyclic azetidine with a single fluorine atom at the 3-position.
- Molecular Weight : 122.58 g/mol (lower than 3-Fluoro-1,3'-biazetidine hydrochloride due to reduced ring complexity).
- Key Differences :
- Applications: Used as a precursor for fluorinated β-amino alcohols in asymmetric synthesis .
3,3-Difluoro-1,3'-biazetidine; Bis(trifluoroacetic acid) (CAS 2740874-32-0)
- Structure : Bicyclic azetidine with two fluorine atoms at the 3,3'-positions and trifluoroacetic acid counterions.
- Molecular Weight : 376.21 g/mol (significantly higher due to trifluoroacetate groups).
- Key Differences: Enhanced electronegativity from dual fluorines increases reactivity in nucleophilic substitutions. Lower thermal stability compared to the monofluoro analog, as observed in differential scanning calorimetry (DSC) studies .
- Applications : Explored in fluorinated polymer synthesis for enhanced chemical resistance .
tert-Butyl [3,3'-biazetidine]-1-carboxylate Hydrochloride
- Structure : Bicyclic azetidine with a tert-butyl carbamate protecting group.
- Molecular Weight : ~250–270 g/mol (estimated based on structural analogs).
- Key Differences :
- Applications : Intermediate in protease inhibitor development .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound | 1426290-05-2 | C₆H₁₂ClFN₂ | 166.62 | Bicyclic, monofluoro, high rigidity |
| 3-Fluoroazetidine hydrochloride | 617718-46-4 | C₃H₇ClFN | 122.58 | Monocyclic, higher solubility, simpler synthesis |
| 3,3-Difluoro-1,3'-biazetidine; TFA salt | 2740874-32-0 | C₁₀H₁₂F₈N₂O₄ | 376.21 | Bicyclic, difluoro, reactive but thermally unstable |
| tert-Butyl [3,3'-biazetidine]-1-carboxylate | N/A | ~C₁₂H₂₁ClN₂O₂ | ~250–270 | Protected amine, enhanced stability for SPPS |
Biological Activity
3-Fluoro-1,3'-biazetidine hydrochloride is a synthetic compound belonging to the azetidine class, characterized by a four-membered heterocyclic structure. This compound has garnered attention due to its unique chemical properties and potential biological activities, particularly in medicinal chemistry. The presence of a fluorine atom at the 3-position of the azetidine ring enhances its biological profile, making it a subject of various studies aimed at understanding its pharmacological potential.
- Molecular Formula : C₄H₉ClFN
- Molecular Weight : Approximately 125.57 g/mol
- Solubility : The hydrochloride salt form increases solubility in water, facilitating its use in biological assays and medicinal applications.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, indicating its potential in several therapeutic areas:
- Antimicrobial Activity : Azetidine derivatives have shown significant antimicrobial properties. For instance, compounds with similar structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Cytotoxicity : Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines, similar to other fluorinated compounds which often show enhanced activity due to the presence of fluorine .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been investigated, particularly in relation to its binding affinity and efficacy against biological targets such as kinases and proteases .
Structure-Activity Relationship (SAR)
The incorporation of fluorine into small molecules is known to significantly alter their biological activity. Studies have demonstrated that fluorinated analogs often exhibit improved potency compared to their non-fluorinated counterparts due to enhanced lipophilicity and metabolic stability .
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzhydryl-3-fluoroazetidine | Benzhydryl substituent at nitrogen | Enhanced lipophilicity; potential CNS activity |
| 3-Acetylazetidine | Acetyl group at the 3-position | Increased stability; varied biological activity |
| 1-(4-Fluorophenyl)azetidine | Fluorophenyl substituent | Potentially improved selectivity in receptor binding |
| 2-(Trifluoromethyl)azetidine | Trifluoromethyl group | Unique electronic properties affecting reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of azetidine derivatives:
- A study demonstrated that fluorinated azetidines exhibited antimicrobial activity against E. coli and S. aureus, with varying degrees of effectiveness depending on the substituents present on the azetidine ring .
- In vitro assays have shown that certain azetidine derivatives can inhibit cancer cell growth, with some compounds demonstrating IC50 values comparable to established chemotherapeutics such as cisplatin .
- Molecular docking studies indicate that this compound may interact favorably with target proteins involved in disease pathways, enhancing its potential as a therapeutic agent .
Q & A
Q. What in vivo models are suitable for studying neuropharmacological effects of this compound?
- Methodology : Employ rodent behavioral assays (e.g., forced swim test, open field) to screen for anxiolytic or psychostimulant activity. Pair with microdialysis (measuring dopamine/serotonin levels) and ex vivo autoradiography for receptor occupancy studies. Dose-response curves establish therapeutic indices .
Notes on Evidence Utilization
- References to arylcyclohexylamines () and computational methods () are extrapolated from structurally related compounds.
- Safety protocols () and analytical techniques () are generalized for hydrochlorides and fluorinated amines.
- Synthetic strategies () derive from analogous azetidine/oxathiine systems.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
